molecular formula C12H16N2O2 B6199041 tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate CAS No. 2680537-54-4

tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate

Cat. No.: B6199041
CAS No.: 2680537-54-4
M. Wt: 220.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a cyanocyclopropyl moiety, and a propa-1,2-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate typically involves multiple steps:

    Formation of the Cyanocyclopropyl Intermediate: This step often involves the cyclopropanation of an appropriate alkene with a cyanide source under controlled conditions.

    Introduction of the Propa-1,2-dien-1-yl Group: This can be achieved through various methods, such as the reaction of the cyanocyclopropyl intermediate with propargyl halides or other suitable reagents.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propa-1,2-dien-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyanocyclopropyl moiety, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for nitrile reduction.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Epoxides: From oxidation of the propa-1,2-dien-1-yl group.

    Amines: From reduction of the nitrile group.

    Substituted Carbamates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. The presence of the cyanocyclopropyl and propa-1,2-dien-1-yl groups may impart biological activity, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the design of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyanocyclopropyl group could be involved in binding interactions, while the propa-1,2-dien-1-yl group might participate in covalent modifications of biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(1-cyanocyclopropyl)carbamate: Lacks the propa-1,2-dien-1-yl group, making it less versatile in synthetic applications.

    tert-Butyl N-(propa-1,2-dien-1-yl)carbamate: Lacks the cyanocyclopropyl group, which may reduce its potential biological activity.

Uniqueness

The combination of the cyanocyclopropyl and propa-1,2-dien-1-yl groups in tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate makes it unique

Properties

CAS No.

2680537-54-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.